3-ethoxy-1-(4-methylphenyl)-2H-pyrrol-5-one
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Description
Organic compounds like “3-ethoxy-1-(4-methylphenyl)-2H-pyrrol-5-one” are often characterized by their functional groups. In this case, the compound contains an ethoxy group (–O–CH2CH3), a methylphenyl group (–C6H4–CH3), and a pyrrol-5-one group (a five-membered ring containing nitrogen and a carbonyl group). These functional groups largely determine the compound’s chemical behavior .
Synthesis Analysis
The synthesis of such a compound would likely involve reactions that introduce the functional groups mentioned above. This could involve condensation reactions, substitution reactions, or other types of organic chemistry reactions .Molecular Structure Analysis
The molecular structure of a compound like this can be determined using various spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reactivity of its functional groups. For example, the ethoxy group might undergo substitution reactions, while the pyrrol-5-one group might participate in condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, can be determined using various experimental techniques .Safety And Hazards
Future Directions
properties
IUPAC Name |
3-ethoxy-1-(4-methylphenyl)-2H-pyrrol-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-3-16-12-8-13(15)14(9-12)11-6-4-10(2)5-7-11/h4-8H,3,9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUTQNRQIXSHISE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=O)N(C1)C2=CC=C(C=C2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-ethoxy-1-(4-methylphenyl)-2H-pyrrol-5-one |
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